molecular formula C11H14N2OS B2810122 2-(Thiomorpholine-4-carbonyl)aniline CAS No. 664303-98-4

2-(Thiomorpholine-4-carbonyl)aniline

Cat. No. B2810122
M. Wt: 222.31
InChI Key: UDVONXCOUFYWGZ-UHFFFAOYSA-N
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Description

2-(Thiomorpholine-4-carbonyl)aniline is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 . It is also known by its IUPAC name, 2-(4-thiomorpholinylcarbonyl)phenylamine . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of anilines, including 2-(Thiomorpholine-4-carbonyl)aniline, often involves the nitration-reduction pathway . This method involves replacing a carbon-hydrogen bond in benzene with a carbon-nitrogen bond, producing the nitrogenated aromatic framework of an aniline .


Molecular Structure Analysis

The InChI code for 2-(Thiomorpholine-4-carbonyl)aniline is 1S/C11H14N2OS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

2-(Thiomorpholine-4-carbonyl)aniline is a powder that is stored at room temperature . It has a molecular weight of 222.31 .

Scientific Research Applications

Antimicrobial Activity

  • Thiomorpholine derivatives have been explored for their antimicrobial properties, with studies detailing the synthesis of these compounds and testing their effectiveness against various microorganisms. For instance, research focused on developing potent bioactive molecules with antimicrobial properties involves the preparation of thiomorpholine derivatives through nucleophilic substitution reactions. These derivatives exhibited antimicrobial activity, indicating their potential as therapeutic agents (D. Kardile & N. Kalyane, 2010).

Catalytic Applications

  • Palladium-phenanthroline catalyzed processes, such as the carbonylation of nitroarenes to diarylureas and the carbonylation reaction of nitrobenzene to methyl phenylcarbamate, highlight the utility of related compounds in catalysis. These studies reveal how modifications in the reaction conditions and the addition of specific ligands or acids can influence the rate, selectivity, and efficiency of the catalytic process (M. Gasperini et al., 2005; M. Gasperini et al., 2003).

Corrosion Inhibition

  • Studies on the adsorption and corrosion inhibition properties of synthesized compounds on metal surfaces in acidic environments demonstrate the potential of thiomorpholine derivatives as corrosion inhibitors. Such research is crucial for developing more effective and environmentally friendly corrosion protection strategies for various industries (D. Daoud et al., 2014).

Medicinal Chemistry

  • The synthesis of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry underscores the versatility and importance of thiomorpholine derivatives in drug development. These compounds have shown interesting biological profiles, making them valuable in the search for new therapeutic agents (Daniel P. Walker & D. J. Rogier, 2013).

Organic Synthesis

  • The development of methodologies for the synthesis of complex organic molecules, including the use of thiomorpholine derivatives as intermediates or catalysts, highlights the role of these compounds in advancing organic chemistry. For example, the dimethylformamide-mediated aminocarbonylation of aryl bromides to produce aryl amides showcases the application of related chemistry in the synthesis of valuable organic compounds (Y. Wan et al., 2002).

properties

IUPAC Name

(2-aminophenyl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVONXCOUFYWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiomorpholine-4-carbonyl)aniline

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